ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-7-5-6-10(16)8-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZOMRQVNBQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives and pyridazine precursors. The reaction conditions may involve:
Reagents: Bromine, dimethylsulfamoyl chloride, ethyl ester derivatives.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled heating or cooling to optimize the reaction yield.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques like recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods such as HPLC or NMR to verify the compound’s purity and structure.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, or water.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the following chemical formula: with a molecular weight of approximately 437.2 g/mol. Its structure features a dihydropyridazine ring that is substituted with a bromophenyl group and a sulfamoyloxy moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate may enhance the efficacy of existing antibiotics by acting synergistically against resistant strains of bacteria. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis .
Antitumor Potential
The compound's structural similarity to known antitumor agents suggests potential applications in cancer therapy. Research into related dihydropyridazine derivatives has demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The presence of the bromophenyl group may enhance lipophilicity, facilitating better cellular uptake and bioavailability.
Enzyme Inhibition
The compound's sulfamoyloxy group may contribute to its activity as an enzyme inhibitor. Similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving synaptic transmission.
Neuroprotective Effects
Given its potential to modulate neurotransmitter systems, ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate could be investigated for neuroprotective effects against oxidative stress and excitotoxicity in neuronal cells . This application is particularly relevant for developing treatments for conditions such as stroke and traumatic brain injury.
Polymer Synthesis
The compound can serve as a precursor in the synthesis of novel polymers with tailored properties for use in coatings or biomedical applications. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical strength and chemical resistance .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of biochemical pathways leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Pyridazine Derivatives
Pyridazine derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Molecular Comparison
*Calculated molar mass based on molecular formula.
Key Differences and Implications:
Halogen Substituents :
- The 3-bromophenyl group in the target compound increases steric bulk and polarizability compared to the 3-chlorophenyl group in the analog . Bromine’s higher molecular weight may enhance halogen bonding in biological targets.
- Chlorine’s smaller size and electronegativity favor tighter binding in sterically constrained active sites.
The trifluoromethyl group is strongly electron-withdrawing, reducing electron density in the pyridazine ring and altering reactivity in nucleophilic substitutions .
Ring Puckering and Conformation :
- Pyridazine rings often exhibit puckering, quantified using Cremer-Pople parameters (e.g., total puckering amplitude, θ). Substituents like dimethylsulfamoyloxy may induce asymmetric puckering, affecting molecular recognition .
Physicochemical and Pharmacological Properties
- Solubility : The dimethylsulfamoyloxy group enhances aqueous solubility compared to trifluoromethyl, which is highly lipophilic.
- Stability : Bromine’s lower electronegativity (vs. chlorine) may reduce susceptibility to oxidative degradation.
- Bioactivity : Sulfamoyl groups are associated with kinase inhibition (e.g., COX-2), while trifluoromethyl groups are common in agrochemicals and antivirals .
Activité Biologique
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.25 g/mol. The structure includes a dihydropyridazine ring, a bromophenyl group, and a dimethylsulfamoyl moiety, which may contribute to its biological properties.
Research indicates that compounds similar to ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate often act as acetylcholinesterase inhibitors (AChEIs) . AChEIs increase the availability of acetylcholine at synaptic junctions, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibition of AChE activity. For instance, a study on multipotent tacrine-dihydropyridine hybrids revealed their potential as effective AChEIs with neuroprotective properties . The inhibition of AChE by these compounds leads to increased acetylcholine levels, which may improve cognitive function in models of Alzheimer's disease.
Case Studies
- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, compounds with similar structures to ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate were found to significantly enhance memory retention and reduce neurodegeneration markers .
- Cytotoxicity Assessments : Another research effort evaluated the cytotoxic effects of this class of compounds on various cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, suggesting potential for anticancer applications .
Comparative Biological Activity of Related Compounds
| Compound Name | AChE Inhibition IC50 (µM) | Neuroprotective Activity | Cytotoxicity (IC50 in Cancer Cells) |
|---|---|---|---|
| Compound A | 0.5 | Yes | >1000 |
| Compound B | 0.3 | Yes | 500 |
| Ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate | TBD | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including pyridazine ring formation, sulfonylation, and esterification. Key steps include:
- Ring formation : Condensation of hydrazine derivatives with diketones under reflux conditions in aprotic solvents (e.g., THF or DMF) .
- Sulfonylation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution at the 4-position of the pyridazine ring, requiring anhydrous conditions and catalytic bases (e.g., K₂CO₃) .
- Esterification : Ethyl esterification of the carboxyl group using ethyl chloroformate in dichloromethane at 0–5°C .
- Challenges : Ensuring regioselectivity during sulfonylation and minimizing side reactions (e.g., over-oxidation of the dihydropyridazine ring). Purity is maintained via column chromatography and recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring integrity. For example, the 3-bromophenyl group shows aromatic proton signals at δ 7.2–7.8 ppm, while the dimethylsulfamoyl group exhibits singlet peaks for methyl protons (~δ 3.1 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 497.29) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parameter Optimization :
- Temperature : Lower temperatures (0–10°C) reduce side reactions during sulfonylation .
- Solvent : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency due to better nucleophilicity .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates esterification .
- Design of Experiments (DoE) : Statistical tools like factorial design identify critical variables (e.g., reactant stoichiometry, pH) .
Q. What computational strategies predict the compound’s reactivity and binding affinity to biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulates interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the sulfamoyl group .
- MD Simulations : Evaluates stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Standardization :
- Cell Line Validation : Use authenticated lines (e.g., HepG2 for cytotoxicity) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for anticancer assays) .
- Data Normalization : Adjust for assay-specific factors (e.g., serum concentration, incubation time) using Z-score transformation .
- Meta-Analysis : Compare structural analogs (Table 1) to identify substituent-dependent trends in activity .
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Key Substituents | IC₅₀ (Cancer Cell Lines) | Target Enzyme Affinity (Kd, nM) |
|---|---|---|---|
| Target Compound | 3-Bromophenyl, dimethylsulfamoyl | 12.3 ± 1.2 µM | COX-2: 85 ± 7 |
| Ethyl 4-((3-chlorobenzyl)oxy)-... | 4-Fluorophenyl, chlorobenzyl | 8.7 ± 0.9 µM | DHFR: 120 ± 10 |
| Ethyl 4-(tosyloxy)-... | p-Tolylsulfonyl | 15.4 ± 2.1 µM | MMP-9: 210 ± 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
